molecular formula C13H15NO2S B1391606 Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate CAS No. 874130-13-9

Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Cat. No. B1391606
M. Wt: 249.33 g/mol
InChI Key: GNDZSDHDZGZERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C13 H15 N O2 S . It has a molecular weight of 249.33 and is categorized under esters . It is primarily used for research purposes .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate derivatives have shown potential in antimicrobial and antibacterial applications. Nural et al. (2018) synthesized a series of these derivatives, demonstrating significant antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting their potential as antimycobacterial agents (Nural et al., 2018).

Antidiabetic Applications

A study by Kawano et al. (2019) explored the synthesis of zinc(II) complexes of ethyl 1-arylmethyl-5-oxo-2-thioxopyrrolidine-3-carboxylates, which exhibited improved insulin-mimetic activities. This suggests their potential use in antidiabetic therapies (Kawano et al., 2019).

Antioxidant Properties

Tumosienė et al. (2019) synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with notable antioxidant activity. Some compounds showed higher antioxidant activity than ascorbic acid, indicating their potential as antioxidants (Tumosienė et al., 2019).

Enantioselective Synthesis

Wang et al. (2018) investigated the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is related to Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. Their research contributes to the synthesis of biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Anti-hypertensive and Anti-ulcer Activity

Rana et al. (2004, 2011) synthesized dihydropyrimidines related to Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, showing potential anti-hypertensive and anti-ulcer activities. These studies contribute to the understanding of the structure-activity relationship of these compounds (Rana et al., 2004), (Rana et al., 2011).

Chemoenzymatic Synthesis

Felluga et al. (2001) conducted a chemoenzymatic approach to synthesize enantiomerically pure aza analogues of paraconic acid methyl ester, demonstrating the utility of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate in chemoenzymatic processes (Felluga et al., 2001).

properties

IUPAC Name

methyl 1-benzyl-5-sulfanylidenepyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-16-13(15)11-7-12(17)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDZSDHDZGZERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=S)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate
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Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate
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Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate
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Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate
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Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate
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Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Citations

For This Compound
1
Citations
P Mateo, JE Cinqualbre, M Meyer Mojzes… - The Journal of …, 2017 - ACS Publications
… Prepared from methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (0.69 g, 2.15 mmol) according to the procedure for 1 using CH 3 NO 2 instead of THF. The thioiminium 13 (2.20 g, 81% …
Number of citations: 10 pubs.acs.org

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